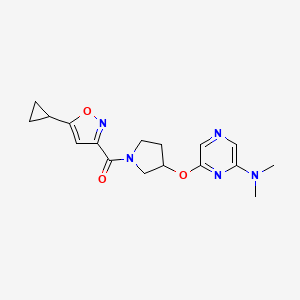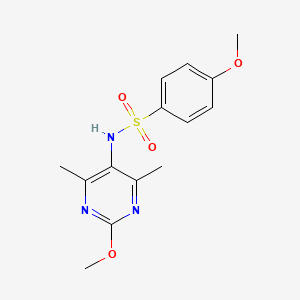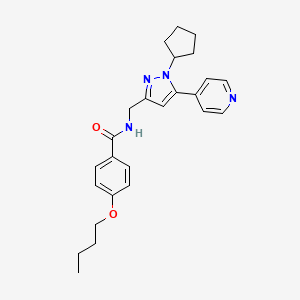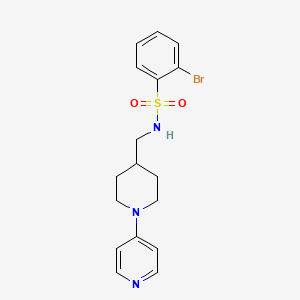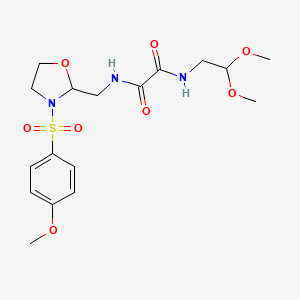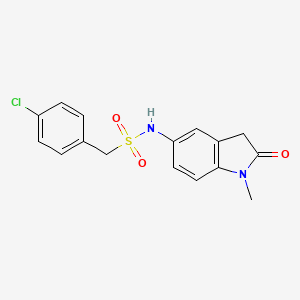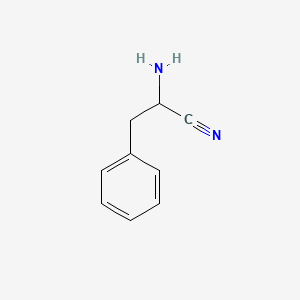
2-Amino-3-phenylpropanenitrile
Descripción general
Descripción
2-Amino-3-phenylpropanenitrile is an organic compound with the molecular formula C9H10N2 It is a nitrile derivative, characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Amino-3-phenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. Another method includes the reduction of this compound using diisobutylaluminium hydride (DIBAL-H), which yields 3-phenyl-1,2-diaminopropane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-phenylpropanenitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of corresponding carboxylic acids or amides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminium hydride (LiAlH4), diisobutylaluminium hydride (DIBAL-H).
Hydrolysis Agents: Thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3).
Major Products Formed:
Reduction Products: Primary amines.
Hydrolysis Products: Carboxylic acids, amides.
Aplicaciones Científicas De Investigación
2-Amino-3-phenylpropanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-amino-3-phenylpropanenitrile exerts its effects is not well-documented. its reactivity can be attributed to the presence of the nitrile and amino groups, which can participate in various chemical reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.
Comparación Con Compuestos Similares
Benzyl cyanide: Similar in structure but lacks the amino group.
Phenylacetonitrile: Similar nitrile group but different substitution pattern.
2-Amino-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 2-Amino-3-phenylpropanenitrile is unique due to the presence of both an amino group and a nitrile group on the same carbon chain, which imparts distinct reactivity and potential for diverse chemical transformations.
Propiedades
IUPAC Name |
2-amino-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXNAHRDJXOJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55379-75-4 | |
| Record name | 2-Amino-3-phenylpropanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-3-PHENYLPROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3TEX94LGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
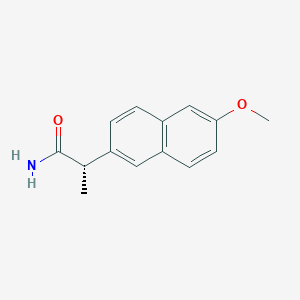
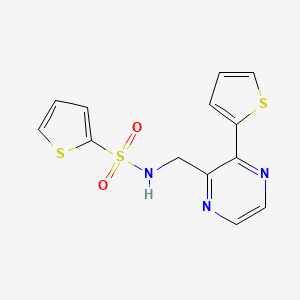

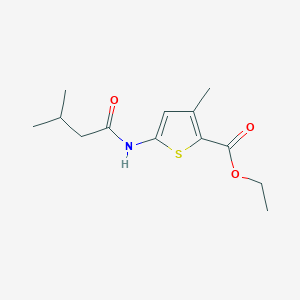
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)
